2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol
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Overview
Description
2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex heterocyclic compound that incorporates quinoline, pyridine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine and Thiophene Moieties: These can be introduced via nucleophilic substitution reactions, where the quinoline core reacts with pyridine and thiophene derivatives under basic conditions.
Final Coupling: The final step involves coupling the substituted quinoline with the pyridine and thiophene moieties using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and multiple functional groups.
Mechanism of Action
The mechanism of action of 2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-hydroxyquinoline: Similar in structure but lacks the pyridine and thiophene moieties.
7-(Pyridin-2-ylamino)methylquinoline: Contains the pyridine moiety but lacks the thiophene group.
3-Methylthiophene-2-carbaldehyde: Contains the thiophene moiety but lacks the quinoline and pyridine groups.
Uniqueness
2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol is unique due to its combination of quinoline, pyridine, and thiophene moieties, which confer distinct electronic and steric properties. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities.
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-methyl-7-[(3-methylthiophen-2-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H19N3OS/c1-13-10-12-26-21(13)19(24-17-5-3-4-11-22-17)16-9-8-15-7-6-14(2)23-18(15)20(16)25/h3-12,19,25H,1-2H3,(H,22,24) |
InChI Key |
WNWPRKWIJGVALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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